3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide
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Overview
Description
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide is a complex organic compound that features a thiazolidine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide typically involves the reaction of 2,4-thiazolidinedione with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: A simpler thiazolidine derivative used in the synthesis of more complex molecules.
Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate: Another thiazolidine derivative with similar structural features.
4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate: A compound with a similar thiazolidine core but different substituents.
Uniqueness
3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide is unique due to the presence of both a thiazolidine ring and a benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O2S2 |
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Molecular Weight |
266.3 g/mol |
IUPAC Name |
3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2O2S2/c12-10(16)8-3-1-2-7(4-8)5-13-9(14)6-17-11(13)15/h1-4H,5-6H2,(H2,12,16) |
InChI Key |
MLBJLNQPKMWVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC2=CC(=CC=C2)C(=S)N |
Origin of Product |
United States |
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